molecular formula C10H13NO3S2 B14616798 L-Cysteine, N-(2-thienylcarbonyl)-, ethyl ester CAS No. 60654-22-0

L-Cysteine, N-(2-thienylcarbonyl)-, ethyl ester

Cat. No.: B14616798
CAS No.: 60654-22-0
M. Wt: 259.3 g/mol
InChI Key: RWTOFNFMLZDLSX-ZETCQYMHSA-N
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Description

L-Cysteine, N-(2-thienylcarbonyl)-, ethyl ester is an organic compound with the molecular formula C10H13NO3S2 It is a derivative of L-cysteine, an amino acid, and features a thienylcarbonyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, N-(2-thienylcarbonyl)-, ethyl ester typically involves the reaction of L-cysteine with 2-thienylcarbonyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran.

    Base: Triethylamine or pyridine.

    Temperature: Room temperature to reflux conditions.

    Reaction Time: Several hours to overnight.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, N-(2-thienylcarbonyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of carboxylic acids.

Scientific Research Applications

L-Cysteine, N-(2-thienylcarbonyl)-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Cysteine, N-(2-thienylcarbonyl)-, ethyl ester involves its interaction with biological molecules. The thienylcarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the compound’s antioxidant properties may help in scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

    L-Cysteine, N,S-bis(2-thienylcarbonyl)-, methyl ester: Contains two thienylcarbonyl groups attached to both the nitrogen and sulfur atoms of L-cysteine.

Uniqueness

L-Cysteine, N-(2-thienylcarbonyl)-, ethyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the thienylcarbonyl group also imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

CAS No.

60654-22-0

Molecular Formula

C10H13NO3S2

Molecular Weight

259.3 g/mol

IUPAC Name

ethyl (2R)-3-sulfanyl-2-(thiophene-2-carbonylamino)propanoate

InChI

InChI=1S/C10H13NO3S2/c1-2-14-10(13)7(6-15)11-9(12)8-4-3-5-16-8/h3-5,7,15H,2,6H2,1H3,(H,11,12)/t7-/m0/s1

InChI Key

RWTOFNFMLZDLSX-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)[C@H](CS)NC(=O)C1=CC=CS1

Canonical SMILES

CCOC(=O)C(CS)NC(=O)C1=CC=CS1

Origin of Product

United States

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